molecular formula C16H26N4O3S B2703526 tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate CAS No. 1353946-56-1

tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate

Cat. No.: B2703526
CAS No.: 1353946-56-1
M. Wt: 354.47
InChI Key: DNPNLCDOHJPZGV-UHFFFAOYSA-N
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Description

| tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate is a sophisticated chemical intermediate of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase-targeted therapeutics. Its core structure, featuring a 2-(methylthio)-6-methoxypyrimidine scaffold, is a privileged motif found in potent and selective inhibitors of various kinases. Research indicates that such pyrimidine derivatives can be optimized to target specific kinases involved in proliferative diseases. The piperidine ring, functionalized with a Boc-protected amine, provides a critical synthetic handle for further diversification, allowing researchers to conjugate additional pharmacophores or optimize drug-like properties. The methylthio and methoxy groups on the pyrimidine core are key modulators of binding affinity and selectivity, often serving as points of chemical transformation to generate active drug candidates. Consequently, this compound serves as a versatile building block for the synthesis of compound libraries aimed at probing biological pathways and for the development of potential therapeutic agents targeting oncogenic and inflammatory signaling pathways. Its primary research value lies in its utility as a precursor to more complex molecules designed to interact with ATP-binding sites of protein kinases. The exploration of such intermediates is crucial for advancing the field of targeted cancer therapy.

Properties

IUPAC Name

tert-butyl N-[1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S/c1-16(2,3)23-15(21)17-11-6-8-20(9-7-11)12-10-13(22-4)19-14(18-12)24-5/h10-11H,6-9H2,1-5H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPNLCDOHJPZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=NC(=N2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate starting materials such as methoxy and methylthio-substituted precursors.

    Piperidine Ring Formation: The piperidine ring is often constructed via cyclization reactions.

    Coupling Reactions: The pyrimidine and piperidine rings are then coupled using suitable reagents and catalysts.

    tert-Butyl Carbamate Protection: Finally, the tert-butyl carbamate group is introduced to protect the amine functionality.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors for scalability.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group serves as a protective moiety for amines. Deprotection is typically achieved under acidic conditions to yield the free amine:

Reaction:

tert-Butyl carbamateHCl/EtOAcPrimary Amine+CO2+tert-Butanol\text{tert-Butyl carbamate} \xrightarrow{\text{HCl/EtOAc}} \text{Primary Amine} + \text{CO}_2 + \text{tert-Butanol}

Conditions and Outcomes:

Acid UsedSolventTemperatureYieldSource
Trifluoroacetic acid (TFA)DCM25°C92%
HCl (4M in dioxane)EtOAc0°C → RT89%

Deprotection is critical for further functionalization of the piperidine nitrogen, enabling subsequent coupling or alkylation reactions .

Substitution at the Methylthio Group

The methylthio (-SMe) group on the pyrimidine ring is susceptible to nucleophilic substitution, particularly with amines or alcohols:

General Reaction:

R-SMe+NuR-Nu+MeSH\text{R-SMe} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{MeSH}

Examples:

NucleophileReagentConditionsProductYieldSource
MorpholineDIPEA, DMF, 80°C12 h, microwave irradiation2-Morpholinopyrimidine derivative78%
EthanolNaOEt, EtOH, reflux6 h2-Ethoxypyrimidine derivative65%

The methylthio group’s leaving ability is enhanced by electron-withdrawing effects of the adjacent pyrimidine ring.

Hydrolysis of the Methoxy Group

The methoxy (-OMe) group at the 6-position of the pyrimidine ring can undergo hydrolysis under basic or acidic conditions to form a hydroxyl group:

Reaction:

Ar-OMeH2O/H+or OHAr-OH+MeOH\text{Ar-OMe} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{Ar-OH} + \text{MeOH}

Reported Conditions:

  • Acidic Hydrolysis: 6M HCl, 100°C, 8 h (Yield: 70%).

  • Basic Hydrolysis: NaOH (2M), EtOH/H₂O, reflux, 12 h (Yield: 85%) .

The resulting hydroxyl group can participate in hydrogen bonding or further derivatization .

Coupling Reactions Involving the Piperidine Nitrogen

The deprotected piperidine nitrogen undergoes coupling with carboxylic acids or sulfonyl chlorides to form amides or sulfonamides:

Example with Methanesulfonyl Chloride:

Amine+MsClEt3N, DCMSulfonamide\text{Amine} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Sulfonamide}

Conditions:

  • Et₃N (1.2 eq), DCM, 0°C → RT, 1 h → 89% yield .

Applications:

  • This reaction is pivotal for introducing sulfonamide groups, which enhance metabolic stability and target binding .

Carbamate-Specific Reactions

The carbamate linkage (-NHCOO-) can undergo alkaline hydrolysis to form a primary amine and carbonate:

R-NHCOO-tert-BuNaOHR-NH2+CO32+tert-BuOH\text{R-NHCOO-tert-Bu} \xrightarrow{\text{NaOH}} \text{R-NH}_2 + \text{CO}_3^{2-} + \text{tert-BuOH}

Conditions:

  • 1M NaOH, THF/H₂O (3:1), RT, 4 h → 94% yield .

Scientific Research Applications

Research indicates that tert-butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate exhibits significant biological activity, particularly in the context of neuroprotection and cognitive enhancement. The compound has shown promise in various studies for its potential effects on neurodegenerative diseases, especially Alzheimer's disease.

ActivityMeasurement MethodResult
β-secretase InhibitionIn vitro assayIC50 = 15.4 nM
Acetylcholinesterase InhibitionIn vitro assayKi = 0.17 μM
Aβ Aggregation InhibitionIn vitro assay85% inhibition at 100 μM
Cell Viability in Presence of AβMTT Assay62.98% viability with M4 at 100 μM
MDA Levels ReductionTBARS AssaySignificant decrease observed

In Vitro Studies

A study evaluated the protective effects of this compound on astrocytes exposed to amyloid beta peptide (Aβ 1-42). Results indicated that the compound significantly improved cell viability compared to controls, suggesting its protective role against neurotoxic agents.

In Vivo Studies

In a scopolamine-induced model of Alzheimer's disease in rats, the compound was assessed for its effects on cognitive decline and oxidative stress markers. While it demonstrated a reduction in MDA levels, the overall cognitive improvement was not statistically significant when compared to established treatments like galantamine.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methylthio groups can participate in hydrogen bonding or hydrophobic interactions, while the piperidine and pyrimidine rings provide structural rigidity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Ring Substitution Variants

Compound Name Substituents (Pyrimidine) Molecular Formula Molecular Weight (g/mol) Key Differences/Effects Reference
tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate 6-ethoxy, 2-methylthio C₁₇H₂₈N₄O₃S 368.49 Ethoxy substitution increases hydrophobicity compared to methoxy, altering solubility.
tert-Butyl (1-(6-((3-(methyl(phenethyl)carbamoyl)phenyl)amino)pyrimidin-4-yl)piperidin-4-yl)carbamate 6-arylamino C₂₅H₂₉N₅O₂ 432.24 Aromatic amino group enhances π-π stacking potential, likely improving target binding.
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 5-fluoro, 4-hydroxy, 6-methyl C₁₁H₁₆FN₃O₃ 257.26 Fluorine and hydroxy groups increase polarity and metabolic stability.

Key Observations:

  • Methoxy vs.
  • Methylthio vs. Amino: Replacing the 2-methylthio group with an aromatic amino group (as in ) introduces hydrogen-bonding capacity, which may improve affinity for enzymes like Hsp90 .

Piperidine and Carbamate Modifications

Compound Name Piperidine Modification Molecular Formula Molecular Weight (g/mol) Key Differences/Effects Reference
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Acetylated piperidine C₁₂H₂₁N₃O₃ 255.31 Acetylation reduces basicity of the piperidine nitrogen, altering pharmacokinetics.
(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol Hydroxymethyl substitution C₁₂H₁₉N₃O₂S 269.36 Absence of carbamate increases polarity, reducing blood-brain barrier penetration.
tert-Butyl ((1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methyl)carbamate Carbamate on piperidin-2-yl C₁₇H₂₈N₄O₃S 368.49 Altered spatial arrangement may affect binding to sterically sensitive targets.

Key Observations:

  • Acetylation vs. Carbamate: Acetylation () eliminates the carbamate’s hydrogen-bond donor capacity, which could reduce binding to proteases or kinases reliant on such interactions .

Biological Activity

tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate, known by its CAS number 1353958-76-5, is a compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis, and relevant studies that highlight its pharmacological properties.

  • Molecular Formula : C17H28N4O3S
  • Molecular Weight : 368.49 g/mol
  • CAS Number : 1353958-76-5

Anticancer Activity

Recent studies have indicated that compounds similar to tert-butyl carbamate derivatives exhibit notable anticancer properties. For instance, structural analogs have demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

In a study evaluating the effects of related compounds on breast cancer cells, it was found that certain derivatives could significantly enhance caspase-3 activity, which is a marker for apoptosis. The compounds induced morphological changes at concentrations as low as 1.0 μM and showed effective inhibition of microtubule assembly at 20 μM .

Structure-Activity Relationship (SAR)

The structure-activity relationship of piperidine and pyrimidine derivatives has been extensively studied. The presence of methoxy and methylthio groups in the pyrimidine ring enhances the biological activity of these compounds. For example, modifications in the piperidine ring have been shown to influence binding affinity to various biological targets, including kinases involved in cancer progression .

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Pyrimidine Ring : Starting from appropriate precursors, the pyrimidine ring is constructed using standard organic synthesis techniques.
  • Piperidine Derivative Synthesis : The piperidine moiety is synthesized through nucleophilic substitution reactions.
  • Carbamate Formation : Finally, the tert-butyl carbamate group is introduced through coupling reactions.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological properties of similar compounds:

  • Antitumor Activity : A study on related piperidine derivatives showed promising results against various cancer cell lines, indicating their potential as anticancer agents .
  • Mechanistic Insights : Research has demonstrated that these compounds can modulate key signaling pathways involved in cell survival and proliferation, such as those regulated by EGFR and VEGFR .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of these compounds in vivo, with results indicating significant tumor reduction in treated groups compared to controls.

Summary Table of Biological Activities

Activity TypeCell Line/ModelConcentration (μM)Effect
AnticancerMDA-MB-2311.0Induced apoptosis
AnticancerHepG220Inhibited microtubule assembly
Signaling ModulationVarious Cancer ModelsVariesModulated EGFR/VEGFR pathways

Q & A

Basic Research Questions

Q. What are standard synthetic routes for tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate?

  • Methodological Answer : A common approach involves coupling pyrimidine derivatives with piperidine intermediates. For example, palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions) can introduce substituents to the pyrimidine core. In one protocol, tert-butyl carbamate-protected piperidine is reacted with a halogenated pyrimidine (e.g., 4-chloro-6-methoxy-2-methylthiopyrimidine) under inert conditions (N₂ atmosphere) using catalysts like Pd(PPh₃)₂Cl₂ and ligands such as BINAP. Purification typically involves column chromatography with gradients of ethyl acetate/hexane .

Q. How is structural validation performed for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like THF or dichloromethane. Data collection uses Mo-Kα radiation, and structures are solved using SHELX programs (e.g., SHELXL for refinement). Validation tools like PLATON or CCDC software check for errors in bond lengths, angles, and torsion angles. ORTEP diagrams (e.g., generated via ORTEP-3) visualize thermal ellipsoids and molecular geometry .

Advanced Research Questions

Q. How can conflicting NMR data from synthetic batches be resolved?

  • Methodological Answer : Contradictions in NMR signals (e.g., δ 3.28 ppm for methoxy vs. δ 3.52 ppm for piperidine protons) may arise from solvent polarity, concentration, or diastereomer formation. To resolve:

Compare spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆).

Use 2D NMR (COSY, HSQC) to assign overlapping peaks.

Perform variable-temperature NMR to identify dynamic processes (e.g., rotamers) .

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion consistency .

Q. What strategies optimize crystallization for X-ray analysis?

  • Methodological Answer : Key factors include:

  • Solvent Selection : Use mixed solvents (e.g., THF/water) to slow nucleation.
  • Temperature Gradient : Gradual cooling from 60°C to 4°C enhances crystal growth.
  • Additives : Introduce seeding with microcrystals or use chiral auxiliaries if enantiomers are present.
  • Data Collection : For twinned crystals, employ SHELXL’s TWIN command to refine against twinned data .

Q. How do reaction conditions influence regioselectivity in pyrimidine functionalization?

  • Methodological Answer : Regioselectivity at the pyrimidine’s 4-position vs. 2-position is controlled by:

  • Electrophilicity : Electron-withdrawing groups (e.g., methylthio at C2) direct nucleophilic attack to C4.
  • Catalyst System : Pd₂(dba)₃ with bulky ligands (e.g., XPhos) favors C4 coupling, while CuI promotes Ullmann-type C2 modifications.
  • Temperature : Lower temps (20°C) reduce side reactions in multi-step sequences .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to address?

  • Methodological Answer : Variations in melting points (e.g., 120–125°C vs. 130–132°C) may stem from:

Polymorphism : Perform DSC/TGA to identify polymorphic forms.

Purity : Check via HPLC (C18 column, acetonitrile/water + 0.1% TFA).

Hydration/Solvation : Karl Fischer titration quantifies residual solvents.
Example: If the compound is hygroscopic, store samples in a desiccator with P₂O₅ before analysis .

Safety and Handling in Research Settings

Q. What are critical safety protocols for handling methylthio groups in this compound?

  • Methodological Answer : The methylthio (-SMe) group can release toxic H₂S under acidic conditions. Mitigation steps:

Work in fume hoods with H₂S detectors.

Avoid strong acids (e.g., HCl/MeOH in ); substitute with milder acids (acetic acid).

Use PPE: Nitrile gloves, safety goggles, and flame-resistant lab coats .

Advanced Analytical Techniques

Q. How to differentiate piperidine ring conformers using computational methods?

  • Methodological Answer :

Perform DFT calculations (B3LYP/6-31G*) to compare chair vs. boat conformers.

Use NMR chemical shift prediction tools (e.g., ACD/Labs or Gaussian) to match experimental data.

Molecular dynamics (MD) simulations in explicit solvent (e.g., water) assess conformational stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.